molecular formula C13H11ClO B6380625 2-Chloro-4-(3-methylphenyl)phenol CAS No. 1261901-88-5

2-Chloro-4-(3-methylphenyl)phenol

Cat. No.: B6380625
CAS No.: 1261901-88-5
M. Wt: 218.68 g/mol
InChI Key: QKZMQJQIRQHOMM-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylphenyl)phenol is a chlorinated phenolic compound characterized by a phenol core substituted with a chlorine atom at the 2-position and a 3-methylphenyl group at the 4-position. Chlorophenols are widely studied for their antimicrobial properties, chemical reactivity, and role as intermediates in synthesizing complex molecules . The 3-methylphenyl substituent introduces steric and electronic effects that differentiate this compound from simpler chlorophenols, influencing its solubility, crystallinity, and reactivity.

Properties

IUPAC Name

2-chloro-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMQJQIRQHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685826
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-88-5
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(3-methylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, a chlorine atom on an aromatic ring is replaced by a nucleophile, such as a hydroxyl group, under specific reaction conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents and palladium catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions may yield various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylphenyl)phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial activity is attributed to the presence of the phenolic hydroxyl group, which can form hydrogen bonds with membrane proteins and lipids, disrupting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 2-Chloro-4-(3-methylphenyl)phenol, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₃H₁₁ClO 218.68 Cl (2-), 3-methylphenyl (4-) Likely low water solubility; high thermal stability due to aromatic bulk Inferred
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Cl (4-), CH₃ (2-) Higher water solubility; used in disinfectants and agrochemicals
2-Chloro-4-(3,4-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 Cl (2-), 3,4-difluorophenyl (4-) Enhanced acidity (electron-withdrawing F); research applications
4-Chloro-3-methylphenol C₇H₇ClO 142.58 Cl (4-), CH₃ (3-) Pharmaceutical grade; used in drug synthesis
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 Cl (2-), SO₂CH₃ (4-) High polarity; boiling point 390.4°C; research applications
2-Chloro-4-(tert-pentyl)phenol C₁₁H₁₅ClO 198.69 Cl (2-), tert-pentyl (4-) Bulky substituent; industrial intermediates
2-Chloro-4-(2-methoxyethyl)phenol C₉H₁₁ClO₂ 186.63 Cl (2-), CH₂CH₂OCH₃ (4-) Ether group enhances solubility; versatile scaffold in organic synthesis

Structural and Electronic Effects

  • Substituent Position: The 2-chloro-4-substituted pattern in this compound contrasts with positional isomers like 4-chloro-2-methylphenol and 4-chloro-3-methylphenol . Para-substituted chloro groups generally increase acidity compared to ortho-substituted isomers due to reduced steric hindrance and resonance effects. The 3-methylphenyl group introduces steric bulk, reducing reactivity in nucleophilic substitution reactions compared to smaller substituents like methyl or methoxy groups .
  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in 2-Chloro-4-(3,4-difluorophenyl)phenol) and sulfonyl (in 2-Chloro-4-(methylsulfonyl)phenol) groups are strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa) . The 3-methylphenyl group is mildly electron-donating, which may slightly decrease acidity compared to unsubstituted chlorophenols.

Physicochemical Properties

  • Solubility: Bulky substituents (e.g., tert-pentyl, 3-methylphenyl) reduce water solubility due to increased hydrophobicity . Polar groups like methoxyethyl (in 2-Chloro-4-(2-methoxyethyl)phenol) enhance solubility in polar solvents .
  • Thermal Stability: Compounds with aromatic or rigid substituents (e.g., 3-methylphenyl) exhibit higher melting/boiling points due to strong π-π stacking and van der Waals interactions. For example, 2-Chloro-4-(methylsulfonyl)phenol has a boiling point of 390.4°C .

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